LAT1 Inhibitory Potency: BCH vs. JPH203
BCH inhibits [¹⁴C]-L-leucine uptake in cancer cell lines with IC50 values ranging from 43.8 μM to 78.8 μM, reflecting its moderate, titratable affinity for system L. In contrast, the selective LAT1 inhibitor JPH203 blocks leucine uptake with an IC50 of 0.06 μM (HT-29 cells) to 0.14 μM (S2-hLAT1 cells), representing an approximately 300- to 1,300-fold higher potency [1]. This substantial potency gap makes JPH203 the preferred choice for high-sensitivity LAT1 inhibition, while BCH is uniquely suited for experiments requiring graded, non-saturating system L blockade to study concentration-dependent metabolic responses.
| Evidence Dimension | Inhibition of L-leucine uptake (IC50) |
|---|---|
| Target Compound Data | KB: 75.3±6.2 μM; Saos2: 78.8±3.5 μM; C6: 73.1±4.5 μM; HEp2: 51.2±3.8 μM; FaDu: 43.8±4.3 μM |
| Comparator Or Baseline | JPH203: HT-29 cells 0.06 μM; S2-hLAT1 cells 0.14 μM |
| Quantified Difference | ~300-fold to ~1,300-fold higher potency for JPH203 relative to BCH |
| Conditions | Standard [¹⁴C]-L-leucine uptake assays (1 μM leucine tracer) in serum-containing media |
Why This Matters
For studies requiring quantitative titration of system L activity without complete inhibition, BCH's moderate potency provides a wider operational concentration window than the near-complete blockade achieved with low nanomolar JPH203.
- [1] Yoon, J. H., Kim, Y. B., & Kim, D. K. (2003). Induction of Growth Inhibition by BCH in KB Human Oral Epidermoid Carcinoma Cells. Journal of the Korean Society of Food Science and Nutrition, 32(5), 758–763. View Source
